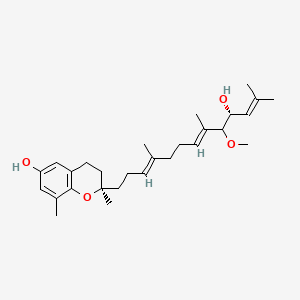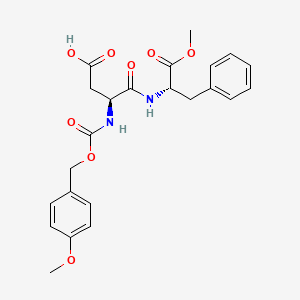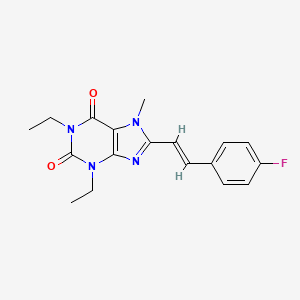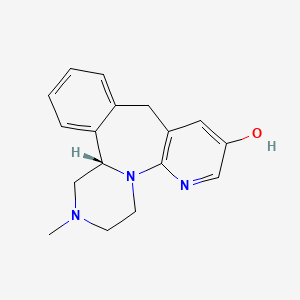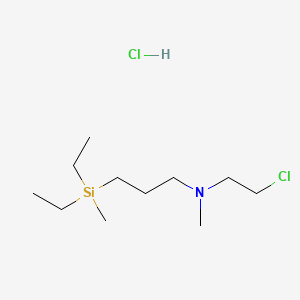
Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride is a chemical compound with a complex structure. It is used in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of other compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride typically involves the reaction of propylamine with 2-chloroethyl chloride and diethylmethylsilyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality of the final product.
化学反应分析
Types of Reactions
Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form corresponding amines and alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield alcohols, while oxidation can produce corresponding ketones or aldehydes.
科学研究应用
Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of biological processes and the induction of cellular responses.
相似化合物的比较
Similar Compounds
2-Diisopropylaminoethyl chloride hydrochloride: This compound has a similar structure and is used in similar applications, such as pharmaceuticals and organic synthesis.
Bis(2-chloroethyl)amine: Another related compound that can undergo similar chemical reactions and has comparable applications.
Uniqueness
Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in various synthetic processes.
属性
CAS 编号 |
84584-73-6 |
|---|---|
分子式 |
C11H27Cl2NSi |
分子量 |
272.33 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-3-[diethyl(methyl)silyl]-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H26ClNSi.ClH/c1-5-14(4,6-2)11-7-9-13(3)10-8-12;/h5-11H2,1-4H3;1H |
InChI 键 |
VYNYQGIGEJGYCC-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](C)(CC)CCCN(C)CCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



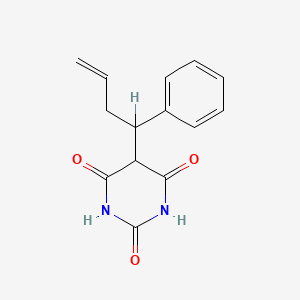

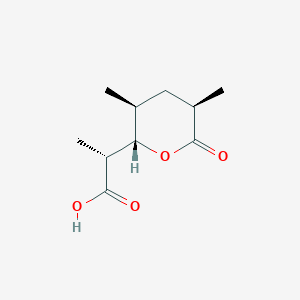

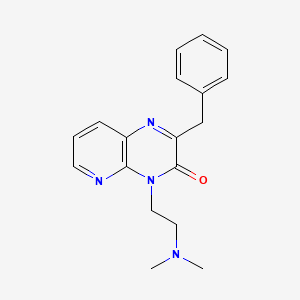
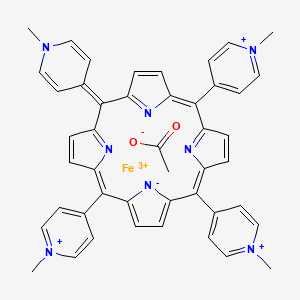
![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)

